molecular formula C19H22FN3O3S B2611320 N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034547-41-4

N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No.: B2611320
CAS No.: 2034547-41-4
M. Wt: 391.46
InChI Key: HVVVOUWGWCCSPY-UHFFFAOYSA-N
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Description

“N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide” is a chemical compound. The name suggests that it contains a fluorobenzyl group, a furan ring, a thiomorpholinoethyl group, and an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorobenzyl and thiomorpholinoethyl groups would likely be attached to the nitrogen atoms of the oxalamide group, with the furan ring attached to the thiomorpholinoethyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the properties of its constituent groups. The fluorobenzyl group might undergo reactions typical of aromatic compounds, while the oxalamide group might participate in reactions typical of amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group might increase its lipophilicity, while the oxalamide group might contribute to its solubility in water .

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Analysis of Intermolecular Interactions : A study synthesized and characterized biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and the presence of different intermolecular interactions. These derivatives include a fluoro derivative, demonstrating the significance of incorporating fluoro and furan components in molecular design for enhancing biological activity and understanding molecular interactions (Shukla et al., 2014).

  • Synthesis of Furan Substitutes : Research on the synthesis of 3-substituted furans highlights the importance of furan components in drug design, providing insights into methods that could potentially be applied to synthesize compounds similar to "N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide" (Ennis & Gilchrist, 1990).

Potential Applications

  • Bioreductively Activated Pro-drug System : A study on 5-nitrofuran-2-ylmethyl group as a potential pro-drug system showcases the application of furan derivatives in developing pro-drugs that release therapeutic drugs selectively in hypoxic solid tumors (Berry et al., 1997). This indicates the therapeutic potential of incorporating furan and related moieties into drug designs.

  • Fluorescent Probe Development : Research on the development of fluorescent probes based on 7-nitrobenz-2-oxa-1,3-diazole fluorophore for hypochlorous acid detection illustrates the application of sophisticated chemical structures in creating selective, stoichiometric, and fast-response probes. Such studies can inform the development of diagnostic tools or research reagents that utilize complex molecules similar to the one (Świerczyńska et al., 2021).

  • Anticonvulsant Activities : An investigation into the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, focusing on their protective effects against seizures, showcases the therapeutic potential of structurally complex molecules. This research may provide a foundational understanding for exploring the medical applications of "this compound" (Kohn et al., 1993).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The study of new chemical compounds like this one could lead to the discovery of new reactions, synthesis methods, or biological activities. Future research could also focus on optimizing the properties of this compound for specific applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-17(15-5-8-26-13-15)23-6-9-27-10-7-23/h1-5,8,13,17H,6-7,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVVOUWGWCCSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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